molecular formula C21H24N6O5 B1681327 N-(4-(3-(2,4-Diamino-7H-pyrrolo(2,3-d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid CAS No. 125991-51-7

N-(4-(3-(2,4-Diamino-7H-pyrrolo(2,3-d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid

Cat. No. B1681327
M. Wt: 440.5 g/mol
InChI Key: WLGCEMWNUHSIIS-AWEZNQCLSA-N
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Description

“N-(4-(3-(2,4-Diamino-7H-pyrrolo(2,3-d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid” is a compound that belongs to the class of antifolates . It is also known as TNP-351 . Antifolates are a large group of drugs and drug candidates, including those for cancer chemotherapy .


Synthesis Analysis

The synthesis of this compound involves the replacement of either the α- or γ-carboxyl group of the glutamic acid moiety with a 1H-tetrazle ring . The inhibitory effects of the resulting compounds on dihydrofolate reductase (DHFR) and the growth of cells have been studied . Other synthesis methods involve the use of nucleophiles and 2-amino-5-substituted-furan carrying a cyano or carboxy group in the 4-position .


Molecular Structure Analysis

The molecular formula of this compound is CHNO, with an average mass of 427.411 Da and a monoisotopic mass of 427.149170 Da .


Chemical Reactions Analysis

The compound is known to exhibit inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleic acids . It also shows inhibitory effects on the growth of cells .

properties

IUPAC Name

(2S)-2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O5/c22-17-16-13(10-24-18(16)27-21(23)26-17)3-1-2-11-4-6-12(7-5-11)19(30)25-14(20(31)32)8-9-15(28)29/h4-7,10,14H,1-3,8-9H2,(H,25,30)(H,28,29)(H,31,32)(H5,22,23,24,26,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGCEMWNUHSIIS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30155032
Record name Tnp 351
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(2,4-Diamino-7H-pyrrolo(2,3-d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid

CAS RN

125991-51-7
Record name Tnp 351
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125991517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tnp 351
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TNP-351
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48GO5ZA420
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-(3-(2,4-Diamino-7H-pyrrolo(2,3-d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 2
N-(4-(3-(2,4-Diamino-7H-pyrrolo(2,3-d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 3
N-(4-(3-(2,4-Diamino-7H-pyrrolo(2,3-d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 4
N-(4-(3-(2,4-Diamino-7H-pyrrolo(2,3-d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 5
N-(4-(3-(2,4-Diamino-7H-pyrrolo(2,3-d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 6
N-(4-(3-(2,4-Diamino-7H-pyrrolo(2,3-d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid

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